molecular formula C6H7FN2O2 B12821581 3-(4-Fluoro-1H-imidazol-5-yl)propanoic acid

3-(4-Fluoro-1H-imidazol-5-yl)propanoic acid

Cat. No.: B12821581
M. Wt: 158.13 g/mol
InChI Key: XQGZGMWEUSTJFT-UHFFFAOYSA-N
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Description

3-(4-Fluoro-1H-imidazol-5-yl)propanoic acid is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. This compound is characterized by the presence of a fluorine atom at the 4-position of the imidazole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-1H-imidazol-5-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; low to moderate temperatures.

    Substitution: Sodium azide, thiols; polar aprotic solvents; room temperature to moderate heating.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Azido or thiol-substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-4-propanoic acid
  • 1H-Imidazole-5-propanoic acid
  • 3-(1H-Imidazol-4-yl)propionic acid
  • 3-(Imidazol-4(5)-yl)propionic acid
  • Deamino-histidine
  • Dihydrourocanic acid

Uniqueness

3-(4-Fluoro-1H-imidazol-5-yl)propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

IUPAC Name

3-(4-fluoro-1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H7FN2O2/c7-6-4(8-3-9-6)1-2-5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)

InChI Key

XQGZGMWEUSTJFT-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)CCC(=O)O)F

Origin of Product

United States

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